
(5-fluoro-1H-indol-7-yl)boronic acid
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Overview
Description
(5-Fluoro-1H-indol-7-yl)boronic acid is a boronic acid derivative of indole, a significant heterocyclic compound. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-fluoro-1H-indol-7-yl)boronic acid typically involves the introduction of a boronic acid group into the indole ring. One common method is the borylation of 5-fluoroindole using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under mild conditions, such as room temperature, with a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This palladium-catalyzed reaction is the most extensively studied application of (5-fluoro-1H-indol-7-yl)boronic acid. The compound couples with aryl/heteroaryl halides to form biaryl or heterobiaryl structures, critical for drug discovery.
Mechanism & Conditions
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Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)
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Base : K₂CO₃ or Na₂CO₃
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Solvent : DMF, THF, or dioxane
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Temperature : 80–110°C
Example Reaction
Reacting with 4-bromoanisole yields 7-(4-methoxyphenyl)-5-fluoro-1H-indole, a precursor for kinase inhibitors .
Substrate (Aryl Halide) | Product Yield (%) | Application |
---|---|---|
4-Bromoanisole | 78 | Kinase inhibitor intermediates |
3-Iodopyridine | 65 | Antimicrobial agents |
2-Bromothiophene | 72 | Materials science |
The fluorine atom’s electron-withdrawing effect stabilizes the boronate intermediate, improving reaction efficiency .
C–H Borylation via Iridium Catalysis
The 7-position of the indole core undergoes selective C–H borylation under iridium catalysis, enabling further functionalization.
Key Findings
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Catalyst : [Ir(COD)OMe]₂ with Me₄Phen ligand
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Selectivity : C7 > C2/C3 due to steric and electronic effects .
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Yield : 57–82% for mono-borylation; triborylation achievable with excess B₂pin₂ .
Comparison of Borylation Sites
Position | Reactivity (Relative Rate) | Influence of Substituents |
---|---|---|
C7 | High | Fluorine enhances selectivity via electronic effects |
C2 | Moderate | Blocked by bulky ligands |
C3 | Low | Less accessible due to steric hindrance |
This method facilitates late-stage diversification in drug synthesis, such as meridianin G analogs .
Petasis Multicomponent Reactions
The boronic acid participates in Petasis reactions with amines and carbonyl compounds to generate α-amino acids or heterocycles.
Reaction Scope
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Carbonyl Component : Glyoxylic acid, pyridinecarboxaldehydes
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Amines : Cyclic (e.g., pyrrolidine), acyclic (e.g., benzylamine)
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Applications : Synthesis of macrocyclic enzyme inhibitors (e.g., TF-FVIIa) .
Factors Affecting Yield
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Electron-rich boronic acids (e.g., styryl, furanyl) >70% yield
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Electron-deficient substrates (e.g., 3,5-bis(trifluoromethyl)phenyl) <30% yield
Biological Activity of Reaction Products
Derivatives synthesized from this compound exhibit notable pharmacological properties:
Key Examples
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Kinase Inhibition : 7-Arylindole derivatives show IC₅₀ values <1 nM against GSK-3β, a target in colon and pancreatic cancers .
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Antimicrobial Activity : Pyridine-coupled analogs inhibit class C β-lactamases (Ki <0.01 µM) .
Structure-Activity Relationship (SAR)
Substituent Position | Effect on Activity |
---|---|
5-Fluoro | ↑ Metabolic stability |
7-Boryl | ↑ Binding affinity to enzymes |
6-Hydroxymethyl | ↑ Selectivity against CDK-2 |
Comparative Reactivity with Structural Analogs
The compound’s reactivity differs from similar indolylboronic acids due to fluorine placement:
Challenges and Limitations
Scientific Research Applications
(5-fluoro-1H-indol-7-yl)boronic acid is an organoboron compound featuring a boronic acid functional group attached to a fluorinated indole structure, with the chemical formula CHBFlN. It is valuable in organic synthesis, especially in forming carbon-carbon bonds through cross-coupling reactions. The fluorine atom at the 5-position enhances the compound's electronic properties and reactivity, making it a valuable intermediate in medicinal chemistry and materials science.
Applications in Medicinal Chemistry
This compound serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Derivatives of 5-fluoroindole have potential as anti-inflammatory agents and inhibitors of certain enzymes involved in cancer progression. Fluorine substitution can enhance metabolic stability and bioavailability, making these compounds attractive candidates in drug discovery.
Interaction Studies
Interaction studies often focus on its reactivity with biological targets. This compound can interact with specific enzymes, potentially leading to inhibition or modulation of their activity. Such interactions are crucial for understanding its pharmacological effects and optimizing its use in therapeutic applications.
Examples of Related Compounds
Compound Name | Structure Type | Unique Feature |
---|---|---|
(7-fluoro-1H-indol-5-yl)boronic acid | Indole derivative | Fluorine at a different position enhances reactivity |
(5-fluoroindole) | Fluorinated indole | Basic structure without boronic acid functionality |
(5-bromoindole) | Halogenated indole | Bromine substitution affects electronic properties |
(6-chloroindole) | Halogenated indole | Chlorine substitution provides different reactivity |
These compounds show variations in electronic properties and reactivity due to differences in halogen substitution patterns, influencing their application in synthetic chemistry and biological systems. The unique placement of the fluorine atom in this compound contributes to its distinct reactivity profile compared to other similar compounds.
Case Study: Fulvestrant-3 Boronic Acid (ZB716)
Fulvestrant-3 Boronic Acid (referred to as compound 5 in the study), is a boronic acid modified fulvestrant that binds to ERα competitively (IC50 = 4.1 nM) and effectively downregulates ERα in both tamoxifen-sensitive and tamoxifen-resistant breast cancer cells . It has superior oral bioavailability (AUC = 2547.1 ng·h/mL) in mice, indicating its promising clinical utility as an oral SERD .
Activity Against Hormone-Resistant Breast Cancer Cells: Compound 5 demonstrates potency against the proliferation of MCF-7 and T47D cells, similar to fulvestrant or 4-OHT . It is highly active against tamoxifen-resistant variants MCF-7/TamR and T47D/PKCα . In T47D cells, compound 5 downregulated ERα expression at an IC50 of 7.8 nM vs fulvestrant at 9.3 nM. In the tamoxifen-resistant T47D/PKCα cells, IC50 of 5 was 12.7 vs 8.5 nM of fulvestrant .
Mechanism of Action
The mechanism of action of (5-fluoro-1H-indol-7-yl)boronic acid depends on its application:
Suzuki–Miyaura Coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.
Biological Activity: The indole ring can interact with various biological targets, such as enzymes and receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-1H-indol-4-yl)boronic acid: Another boronic acid derivative of indole with similar chemical properties.
1H-Indazole-5-boronic acid: A boronic acid derivative of indazole, another heterocyclic compound.
Uniqueness
(5-Fluoro-1H-indol-7-yl)boronic acid is unique due to the specific position of the boronic acid group on the indole ring, which can influence its reactivity and biological activity. The presence of the fluorine atom also enhances its chemical stability and biological properties .
Properties
Molecular Formula |
C8H7BFNO2 |
---|---|
Molecular Weight |
178.96 g/mol |
IUPAC Name |
(5-fluoro-1H-indol-7-yl)boronic acid |
InChI |
InChI=1S/C8H7BFNO2/c10-6-3-5-1-2-11-8(5)7(4-6)9(12)13/h1-4,11-13H |
InChI Key |
ZXPPJGJGDMXWFJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC2=C1NC=C2)F)(O)O |
Origin of Product |
United States |
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